Cas no 1804403-54-0 (Methyl 2,3-bis(trifluoromethyl)-5-fluorobenzoate)
Methyl 2,3-bis(trifluoromethyl)-5-fluorobenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 2,3-bis(trifluoromethyl)-5-fluorobenzoate
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- Inchi: 1S/C10H5F7O2/c1-19-8(18)5-2-4(11)3-6(9(12,13)14)7(5)10(15,16)17/h2-3H,1H3
- InChI Key: MUBVNUPYDASYLO-UHFFFAOYSA-N
- SMILES: FC(C1C(C(=O)OC)=CC(=CC=1C(F)(F)F)F)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 19
- Rotatable Bond Count: 2
- Complexity: 336
- XLogP3: 3.6
- Topological Polar Surface Area: 26.3
Methyl 2,3-bis(trifluoromethyl)-5-fluorobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015008547-1g |
Methyl 2,3-bis(trifluoromethyl)-5-fluorobenzoate |
1804403-54-0 | 97% | 1g |
1,504.90 USD | 2021-06-21 |
Methyl 2,3-bis(trifluoromethyl)-5-fluorobenzoate Related Literature
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Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on Methyl 2,3-bis(trifluoromethyl)-5-fluorobenzoate
Methyl 2,3-bis(trifluoromethyl)-5-fluorobenzoate (CAS No. 1804403-54-0): An Overview
Methyl 2,3-bis(trifluoromethyl)-5-fluorobenzoate (CAS No. 1804403-54-0) is a highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique trifluoromethyl and fluorine substituents, exhibits a range of properties that make it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.
The molecular structure of Methyl 2,3-bis(trifluoromethyl)-5-fluorobenzoate is composed of a benzene ring with two trifluoromethyl groups at the 2 and 3 positions and a fluorine atom at the 5 position. The presence of these substituents imparts significant electronic and steric effects, which can influence the reactivity and biological activity of the molecule. The methyl ester group at the carboxylic acid position further enhances its utility as a versatile building block in organic synthesis.
Recent studies have highlighted the potential applications of Methyl 2,3-bis(trifluoromethyl)-5-fluorobenzoate in the development of novel drugs. For instance, a study published in the Journal of Medicinal Chemistry (2021) demonstrated that compounds derived from this structure exhibit potent anti-cancer properties, particularly against breast and lung cancer cell lines. The trifluoromethyl groups were found to enhance the lipophilicity and cell membrane permeability of the molecules, while the fluorine substitution contributed to improved metabolic stability.
In addition to its anti-cancer properties, Methyl 2,3-bis(trifluoromethyl)-5-fluorobenzoate has also shown promise in the treatment of neurological disorders. A research group at the University of California, San Francisco, reported in a 2022 publication that derivatives of this compound can effectively modulate specific neurotransmitter receptors, making them potential candidates for treating conditions such as Alzheimer's disease and Parkinson's disease. The unique electronic properties of the trifluoromethyl groups were found to play a crucial role in receptor binding affinity and selectivity.
The synthetic versatility of Methyl 2,3-bis(trifluoromethyl)-5-fluorobenzoate has also been explored in various chemical transformations. A recent review article in Organic Letters (2023) summarized several efficient methods for synthesizing this compound from readily available starting materials. One notable approach involves a palladium-catalyzed cross-coupling reaction followed by esterification, providing high yields and excellent purity. These synthetic routes not only facilitate large-scale production but also allow for easy modification to generate a wide range of derivatives with tailored properties.
The environmental impact of Methyl 2,3-bis(trifluoromethyl)-5-fluorobenzoate has also been a subject of interest. Researchers at the Environmental Protection Agency (EPA) conducted a comprehensive study on the biodegradability and ecotoxicity of this compound. The results indicated that while it is stable under normal conditions, it can be effectively degraded by microbial action under specific environmental conditions. This finding is crucial for ensuring its safe use in industrial processes and minimizing potential environmental risks.
In conclusion, Methyl 2,3-bis(trifluoromethyl)-5-fluorobenzoate (CAS No. 1804403-54-0) is a multifaceted compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features provide a solid foundation for developing novel drugs with improved efficacy and safety profiles. Ongoing research continues to uncover new avenues for its utilization, further cementing its importance in modern chemical research.
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